molecular formula C18H20FN3O2 B5784209 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5784209
M. Wt: 329.4 g/mol
InChI Key: YBCBQTJYVSDMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine, also known as 3F-2'N-PIP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazines, which are organic compounds that contain a six-membered ring with two nitrogen atoms. 3F-2'N-PIP has been found to have interesting pharmacological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor. This binding activates a signaling pathway that leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity. The exact details of this mechanism are still being studied, but it is thought that 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP may act as a partial agonist or antagonist of the 5-HT1A receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP has a number of biochemical and physiological effects that are relevant to its potential use as a research tool. For example, this compound has been found to increase the release of certain neurotransmitters such as dopamine and norepinephrine in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP in scientific research is its high selectivity for the 5-HT1A receptor. This means that it can be used to specifically target this receptor without affecting other neurotransmitter systems in the brain. Additionally, the synthesis method for 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP is relatively simple and yields high quantities of the compound. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy are still unknown.

Future Directions

There are several future directions that could be pursued in the study of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP. One area of interest is the development of more selective and potent analogs of this compound that could be used to further investigate the function of the 5-HT1A receptor. Another direction could involve the use of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP in combination with other compounds to explore potential synergistic effects on neurotransmitter systems. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical trials for the treatment of mood disorders.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP involves the reaction of 3-fluorobenzylamine and 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques. The yield of this synthesis method is typically high, making it a practical approach for producing large quantities of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP.

Scientific Research Applications

One of the primary applications of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP in scientific research is as a tool for studying the function of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By studying the effects of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine'N-PIP on this receptor, researchers can gain a better understanding of its role in these processes.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBQTJYVSDMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-4-(2-nitrobenzyl)piperazine

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